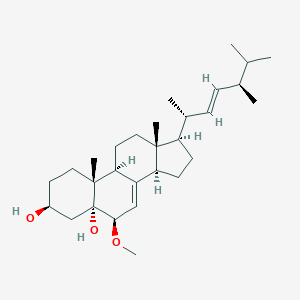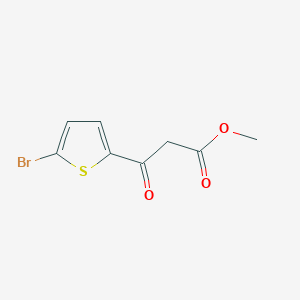
6-O-Metilcerevisterol
Descripción general
Descripción
6-O-Methylcerevisterol is a natural steroid compound found in the fungus Ganoderma lucidum. It has garnered attention due to its diverse biological activities, including antitubercular, anti-tumor, and antiviral properties . The compound’s molecular formula is C29H48O3, and it has a molecular weight of 444.69 g/mol .
Aplicaciones Científicas De Investigación
6-O-Methylcerevisterol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and to develop new synthetic methodologies.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.
Medicine: Due to its antitubercular and anti-tumor properties, 6-O-Methylcerevisterol is investigated for potential therapeutic applications
Mecanismo De Acción
Target of Action
6-O-Methylcerevisterol is a natural steroid found in the fungus Ganoderma lucidum It has been reported to exhibit antitubercular and anti-tumor activities, suggesting that it may interact with targets involved in these biological processes .
Mode of Action
Given its antitubercular and anti-tumor activities, it is likely that it interacts with cellular targets to disrupt the growth and proliferation of tuberculosis bacteria and tumor cells
Biochemical Pathways
Its antitubercular and anti-tumor activities suggest that it may influence pathways related to cell growth, proliferation, and survival .
Result of Action
6-O-Methylcerevisterol has been reported to exhibit antitubercular and anti-tumor activities . This suggests that it may exert cytotoxic effects on tuberculosis bacteria and tumor cells, leading to their death or growth inhibition.
Análisis Bioquímico
Biochemical Properties
It is known that 6-O-Methylcerevisterol is an ergostanoid, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in sterol metabolism
Molecular Mechanism
As an ergostanoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-O-Methylcerevisterol in laboratory settings. Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving 6-O-Methylcerevisterol are not well-defined. Given its classification as an ergostanoid, it may be involved in sterol metabolism pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methylcerevisterol typically involves the extraction from natural sources such as Ganoderma lucidum. The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the use of these solvents to dissolve the compound, followed by purification steps to isolate the pure compound.
Industrial Production Methods: Industrial production of 6-O-Methylcerevisterol is primarily based on large-scale extraction from fungal sources. The process involves cultivating the fungus under controlled conditions, followed by solvent extraction and purification. The compound is then crystallized to obtain a high-purity product suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 6-O-Methylcerevisterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 6-O-Methylcerevisterol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Comparación Con Compuestos Similares
6-O-Methylcerevisterol is unique among similar compounds due to its specific biological activities and structural features. Some similar compounds include:
Ergosterol: Another steroid found in fungi, known for its role in cell membrane structure.
Cerevisterol: A closely related compound with similar biological activities.
Daucosterol: A plant sterol with anti-inflammatory and immunomodulatory properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 6-O-Methylcerevisterol.
Propiedades
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCGTRDXSDAHC-KNXFMRPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045592 | |
| Record name | Blazein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126060-09-1 | |
| Record name | Blazein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126060-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Blazein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)





![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)

